

Thermodynamic Stability of Piperazine Hydrobromide Crystals: A Characterization Framework

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Compound of Interest

Compound Name: Piperazine hydrobromide
CAS No.: 59813-07-9
Cat. No.: B8821808

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Executive Summary & Problem Statement

In the development of anthelmintics and pharmaceutical intermediates, Piperazine () is frequently utilized in its salt forms to improve solubility and stability. However, literature data often conflates the physical properties of Piperazine Base (MP: 106°C) with its Hydrobromide salts (Mono-HBr and Di-HBr).

This guide addresses the thermodynamic stability of **Piperazine Hydrobromide** (specifically the mono-salt, CAS 14007-05-7, and di-salt, CAS 59813-05-7). It establishes a self-validating workflow to determine the true thermodynamic equilibrium, distinguishing between stable polymorphs, metastable forms, and potential hydrates.

Critical Technical Alert: Online databases frequently list the melting point of Piperazine Monohydrobromide as 106°C. This is thermodynamically inconsistent with the lattice energy of a halide salt and likely refers to the free base. Experimental verification via Differential Scanning Calorimetry (DSC) is mandatory.

The Solid-State Landscape

To understand the stability of **piperazine hydrobromide**, one must analyze the competing energetic factors in the crystal lattice.

Lattice Energy and Stoichiometry

Piperazine is a centrosymmetric molecule capable of adopting a chair conformation. It has two protonation sites (

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- Monohydrobromide (): Involves a single protonation. The crystal lattice is stabilized by ionic interactions and hydrogen bonds between piperazine units.
- Dihydrobromide (): Fully protonated. The lattice is dominated by strong ionic interactions, leading to a significantly higher melting point (experimentally observed $>300^{\circ}\text{C}$, often with decomposition).

Polymorphism and Solvation

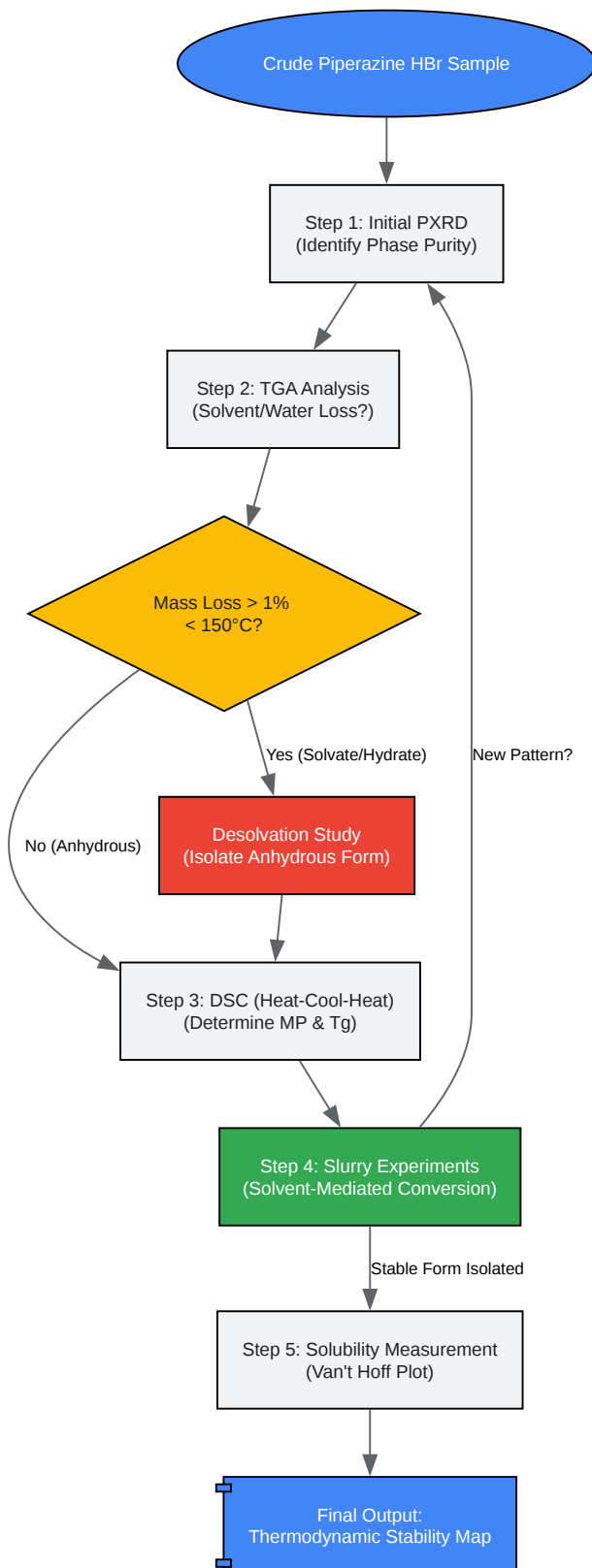
Piperazine salts are prone to pseudopolymorphism (solvate formation). The base itself forms a well-known hexahydrate. The hydrobromide salt is hygroscopic; therefore, distinguishing between a true polymorph and a hydrate is the first step in stability profiling.

Experimental Workflow: The "Self-Validating" Protocol

Do not rely on single-point measurements. Use this orthogonal workflow to construct the thermodynamic profile.

Workflow Diagram

The following Graphviz diagram outlines the decision tree for characterizing the salt form.



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Caption: Orthogonal characterization workflow for **Piperazine Hydrobromide** to distinguish solvates from polymorphs.

Detailed Methodology

Step 1: Stoichiometric Verification (Titration)

Before thermodynamic testing, verify the ratio of Piperazine to HBr.

- Method: Potentiometric titration with

(for bromide content) and

(for amine content).
- Target: Mono-salt (1:1) vs. Di-salt (1:2). Note: Excess HBr often leads to the di-salt due to the high basicity of the second nitrogen.

Step 2: Thermal Analysis (DSC/TGA)

- TGA (Thermogravimetric Analysis): Heat from 30°C to 300°C at 10°C/min.
 - Insight: Mass loss < 100°C indicates surface water. Mass loss at discrete steps (e.g., 100-150°C) indicates stoichiometric hydrates.
- DSC (Differential Scanning Calorimetry): Use a hermetically sealed pan (pinhole lid).
 - Protocol: Heat to melt

Cool to crystallize

Re-heat.
 - Interpretation: If the "melting point" is ~106°C, you likely have free Piperazine base or a dissociated salt. True Piperazine HBr should melt significantly higher (likely >150°C) or decompose.

Step 3: Solubility & Van't Hoff Analysis

To determine the thermodynamic stability ranking of polymorphs (if multiple exist), measure solubility at multiple temperatures (e.g., 5°C, 25°C, 40°C) in a non-aqueous solvent (e.g., Ethanol or IPA) to avoid hydrate interference.

Data Processing: Plot

vs

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- Steeper Slope: Higher enthalpy of dissolution (usually the more stable form at absolute zero, but check for enantiotropy).
- Intersection: If solubility lines of two forms cross, the system is enantiotropic (stability order reverses at the transition temperature). If they do not cross, it is monotropic (one form is stable everywhere below melting).

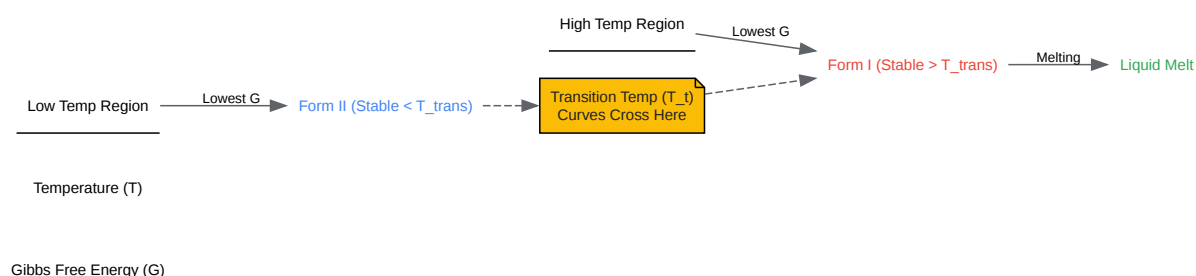
Thermodynamic Stability Logic

When analyzing crystal forms of **Piperazine Hydrobromide**, apply the Burger-Ramberger Rules:

Property	Observation	Conclusion
Density	Form A > Form B	Form A is likely more stable (Density Rule).
Melting Point	Form A > Form B	Form A is stable at the melting point.
Heat of Fusion	Form A > Form B	If MP(A) > MP(B) and , the system is Monotropic (A is always stable).
Heat of Fusion	Form A < Form B	If MP(A) > MP(B) but , the system is Enantiotropic.

Stability Relationship Diagram

The following diagram illustrates the Gibbs Free Energy () curves for a hypothetical enantiotropic system, which is common for piperazine salts.



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Caption: Gibbs Free Energy landscape illustrating enantiotropic stability where stability order inverts at

Specific Data & Reference Values

While specific thermodynamic constants for Piperazine Monohydrobromide are sparse in open literature, the following reference values for the base and related salts serve as critical baselines for validation.

- Piperazine Base:
 - Melting Point: 106°C[1]
 - Enthalpy of Fusion: 22.1 kJ/mol (at 381.8 K)[2]
- Piperazine Dihydrochloride:
 - Melting Point: 318–320°C (Decomposes)[3][4]

- Piperazine Dihydrobromide:
 - Melting Point: $\sim 360^{\circ}\text{C}$ (Decomposes)

Guidance: If your Piperazine HBr sample melts $< 110^{\circ}\text{C}$, it is likely hydrolyzed to the base or is a highly solvated species. A true monohydrobromide salt should exhibit a melting point intermediate between the base and the di-salt, likely in the $140^{\circ}\text{C} - 180^{\circ}\text{C}$ range, depending on the crystal packing efficiency.

References

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- ChemicalBook.Piperazine Dihydrochloride Properties. (Validating high melting point of salts).
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Disclaimer: This guide is for research and development purposes. Always consult the specific Safety Data Sheet (SDS) for **Piperazine Hydrobromide** (CAS 14007-05-7) before handling, as bromide salts can be irritants.

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Sources

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- 2. Piperazine [webbook.nist.gov]
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- 4. piperazine dihydrochloride, 142-64-3 [thegoodscentcompany.com]

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